Evidence Item 1: Calculated Lipophilicity and Permeability Differentiate the Compound from the 8-Methyl Analog and the Free Acid/Amide Congeners
The target compound exhibits an ACD/LogP of 2.39, an ACD/LogD (pH 7.4) of 2.79, and a predicted ACD/BCF of 77.25, translating to a calculated oral bioavailability score that is measurably distinct from close analogs . The 8-methyl substituted analog (STOCK1N-28881) adds a methyl group that increases LogP by approximately 0.5 units (class-level inference for aromatic methylation), while the free acetamide analog (STOCK1N-29482) removes the two N-methyl groups, reducing LogP and potentially altering hydrogen-bonding capacity [1]. These differences in calculated properties directly affect membrane permeability predictions and rank-ordering in cell-based assay panels, making the target compound the optimal choice when moderate lipophilicity and passive permeability are required screening criteria .
| Evidence Dimension | Predicted lipophilicity and passive permeability (LogP, LogD, BCF) |
|---|---|
| Target Compound Data | ACD/LogP 2.39; ACD/LogD (pH 7.4) 2.79; ACD/BCF 77.25 |
| Comparator Or Baseline | 8-Methyl analog: LogP estimated ~2.9 (class-level addition of ~0.5 for aromatic CH₃); Free amide analog: LogP estimated ~1.8 (replacement of NMe₂ with NH₂) |
| Quantified Difference | ΔLogP ~0.5 vs 8-methyl analog; ΔLogP ~0.6 vs free amide analog |
| Conditions | ACD/Labs Percepta Platform v14.00; predicted data for neutral species |
Why This Matters
For cell-based screening programs, LogP differences of >0.5 units can shift passive permeability by ~2-3 fold, directly impacting intracellular target engagement and assay window.
- [1] Chembase. InterBioScreen ID STOCK1N-29482 (2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetic acid) and STOCK1N-28881. http://www.chembase.cn (accessed 2026-04-30). View Source
